molecular formula C17H14N2O3S2 B3498406 N-[[3-[5-(hydroxymethyl)furan-2-yl]phenyl]carbamothioyl]thiophene-2-carboxamide

N-[[3-[5-(hydroxymethyl)furan-2-yl]phenyl]carbamothioyl]thiophene-2-carboxamide

Cat. No.: B3498406
M. Wt: 358.4 g/mol
InChI Key: LHWVSPUTILVEAX-UHFFFAOYSA-N
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Description

N-[[3-[5-(hydroxymethyl)furan-2-yl]phenyl]carbamothioyl]thiophene-2-carboxamide is a heterocyclic compound that incorporates both furan and thiophene rings These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-[5-(hydroxymethyl)furan-2-yl]phenyl]carbamothioyl]thiophene-2-carboxamide typically involves multi-step reactions. One common approach is the condensation of 5-(hydroxymethyl)furan-2-carboxylic acid with 3-aminophenylthiourea, followed by cyclization with thiophene-2-carboxylic acid chloride. The reaction conditions often require the use of organic solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[[3-[5-(hydroxymethyl)furan-2-yl]phenyl]carbamothioyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are used under controlled conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[[3-[5-(hydroxymethyl)furan-2-yl]phenyl]carbamothioyl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential antimicrobial and anticancer activities, making it a candidate for drug development.

    Medicine: It is investigated for its therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: The compound is explored for its use in organic electronics and materials science due to its unique electronic properties.

Mechanism of Action

The mechanism of action of N-[[3-[5-(hydroxymethyl)furan-2-yl]phenyl]carbamothioyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to its therapeutic effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]furan-2-carboxamide
  • 2,5-Bis(hydroxymethyl)furan
  • (E)-1-(5-(Hydroxymethyl)furan-2-yl)-4,4-dimethylpent-1-en-3-one

Uniqueness

N-[[3-[5-(hydroxymethyl)furan-2-yl]phenyl]carbamothioyl]thiophene-2-carboxamide is unique due to its combination of furan and thiophene rings, which impart distinct electronic and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

N-[[3-[5-(hydroxymethyl)furan-2-yl]phenyl]carbamothioyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S2/c20-10-13-6-7-14(22-13)11-3-1-4-12(9-11)18-17(23)19-16(21)15-5-2-8-24-15/h1-9,20H,10H2,(H2,18,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHWVSPUTILVEAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC=CS2)C3=CC=C(O3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701329547
Record name N-[[3-[5-(hydroxymethyl)furan-2-yl]phenyl]carbamothioyl]thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701329547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24792669
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

712292-57-4
Record name N-[[3-[5-(hydroxymethyl)furan-2-yl]phenyl]carbamothioyl]thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701329547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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